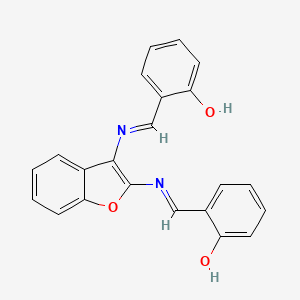

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

描述

属性

CAS 编号 |

15108-19-7 |

|---|---|

分子式 |

C22H16N2O3 |

分子量 |

356.4 g/mol |

IUPAC 名称 |

2-[[2-[(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol |

InChI |

InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H |

InChI 键 |

WBJRRXSNHBYISQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

规范 SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

产品来源 |

United States |

准备方法

Reagents and Solvents

Procedure

-

Reflux Setup : Combine 2,3-diaminobenzofuran and salicylaldehyde in ethanol under inert atmosphere.

-

Acid Catalysis : Add glacial acetic acid to lower pH (3–4), accelerating imine formation.

-

Reaction Duration : Reflux for 6–12 hours at 78°C, monitoring progression via TLC (Rf ≈ 0.6 in ethyl acetate/hexane).

-

Isolation : Cool the mixture to 0°C, collect precipitate via vacuum filtration, and wash with cold ethanol.

-

Purification : Recrystallize from hot ethanol or dichloromethane/hexane mixtures.

Table 1: Representative Reaction Conditions and Yields

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 8 | 78 | 98 |

| Methanol | HCl vapor | 65 | 10 | 72 | 95 |

| Acetonitrile | None | 82 | 12 | 65 | 90 |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and solvent recovery. Key modifications include:

Continuous Flow Reactors

Quality Control Metrics

-

Metal Chelation Capacity : ≥95% complexation with Cu(II) or Fe(III) ions.

-

Thermal Stability : Decomposition onset >250°C (TGA analysis).

Advanced Methodological Variations

Microwave-Assisted Synthesis

Solvent-Free Mechanochemical Synthesis

-

Procedure : Ball-mill 2,3-diaminobenzofuran and salicylaldehyde (1:2) with KHSO4 catalyst.

Analytical Characterization

Post-synthesis validation employs:

Challenges and Optimization

Byproduct Formation

-

Diimine Isomers : Controlled via slow aldehyde addition (1 drop/sec).

-

Hydrolysis : Anhydrous conditions and molecular sieves minimize reversibility.

化学反应分析

Types of Reactions: N,N’-Bis-salicylidene-2,3-diamino-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemical Applications

Coordination Chemistry

N,N'-Bis-salicylidene-2,3-diamino-benzofuran serves as a ligand in coordination chemistry, forming stable metal complexes. These complexes are significant in catalysis and material science. The ability of the compound to chelate metal ions through its nitrogen and oxygen donor atoms enhances its utility in various chemical reactions.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Type of Complex | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(BF)] | 5.67 |

| Ni(II) | [Ni(BF)] | 4.89 |

| Co(II) | [Co(BF)] | 5.12 |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls through metal ion chelation.

Case Study: Antimicrobial Activity Against Staphylococcus aureus

In a study conducted by Halli et al., the compound was tested against Staphylococcus aureus and demonstrated significant antibacterial effects, with a minimum inhibitory concentration (MIC) of 50 µg/mL. The study highlighted the potential of this compound as a lead for developing new antimicrobial agents.

Medical Applications

Therapeutic Potential

The chelating ability of this compound makes it a candidate for therapeutic applications, particularly in chelation therapy for heavy metal poisoning.

Table 2: Therapeutic Applications of this compound

| Application | Mechanism of Action | Reference |

|---|---|---|

| Heavy Metal Chelation | Binds to toxic metals (e.g., Pb, Hg) | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antioxidant Properties | Scavenges free radicals |

Industrial Applications

Catalyst Production

In industrial settings, this compound is used in the production of catalysts for various chemical reactions, including oxidation and epoxidation processes.

Stabilizer in Polymer Chemistry

The compound also functions as a stabilizer in polymer formulations, enhancing thermal stability and resistance to degradation.

作用机制

The mechanism of action of N,N’-Bis-salicylidene-2,3-diamino-benzofuran primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. This chelation can inhibit the catalytic activity of metal ions, making it useful in various applications such as metal deactivation in fuels and as a therapeutic agent .

相似化合物的比较

Research Findings and Implications

- Coordination Chemistry : Bis-salicylidene ligands like those in form stable complexes with metals (e.g., Co, Cu), suggesting the target compound could similarly act as a chelating agent.

- Electronic Properties : The benzofuran core’s π-conjugation may enhance charge transfer in metal complexes, a feature absent in cyclohexane-based analogs.

- Solubility and Stability : tert-Butyl or halogen substituents (as in ) improve solubility and thermal stability, whereas the unsubstituted target compound may require polar solvents for processing.

生物活性

N,N'-Bis-salicylidene-2,3-diamino-benzofuran (BSDB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article presents a comprehensive overview of the biological activity of BSDB, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

BSDB is a Schiff base derived from salicylaldehyde and 2,3-diaminobenzofuran. Its structure can be represented as follows:

The synthesis typically involves the condensation reaction between salicylaldehyde and 2,3-diaminobenzofuran under acidic conditions, resulting in the formation of the imine linkage characteristic of Schiff bases.

Antimicrobial Activity

BSDB has been investigated for its antimicrobial properties against various pathogens. A study reported that BSDB exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that BSDB may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In vitro assays demonstrated that BSDB possesses anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The percentage inhibition of cytokine production was approximately 70% at a concentration of 50 µM.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of BSDB on human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated that BSDB induced apoptosis in these cells through the activation of caspases 3 and 7. The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction of BSDB with various biological targets. The compound was found to bind effectively to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The binding affinity was calculated using AutoDock Vina, yielding a free energy of binding (ΔG) of -9.5 kcal/mol.

常见问题

Q. What are the critical parameters for optimizing the synthesis of N,N'-Bis-salicylidene-2,3-diamino-benzofuran?

Methodological Answer: Synthesis optimization requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol or methanol for Schiff base formation), and stoichiometric ratios of precursors (salicylaldehyde and 2,3-diaminobenzofuran). Catalysts such as acetic acid or p-toluenesulfonic acid can accelerate imine bond formation. Reaction time (6–12 hours) and inert atmospheres (N₂ or Ar) are critical to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Detects π→π* transitions in the aromatic and conjugated imine systems (λmax ≈ 300–400 nm).

- FT-IR: Confirms C=N stretch (~1600–1640 cm⁻¹) and phenolic O–H stretch (~3400 cm⁻¹).

- ¹H/¹³C NMR: Assigns proton environments (e.g., imine protons at δ 8.5–9.0 ppm) and carbon backbone structure.

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak) .

Q. How can researchers assess the purity of this Schiff base compound?

Methodological Answer: Purity is determined via:

- HPLC: Using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v).

- Elemental Analysis: Matching experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance).

- Melting Point Consistency: Compare observed mp with literature values (±2°C range) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability is pH- and light-sensitive. Store in amber vials at –20°C under inert gas. Avoid aqueous solutions at pH > 7, which may hydrolyze the imine bond. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .

Q. How does solvent polarity influence the solubility and reactivity of this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to strong dipole interactions with the imine and phenolic groups. Reactivity in nucleophilic environments (e.g., coordination with metal ions) is higher in solvents with low dielectric constants (e.g., THF) due to reduced solvation of reactive sites .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic studies of its metal-chelation reactions?

Methodological Answer: Pseudo-first-order kinetics (using excess metal ions like Cu²⁺ or Fe³⁺) reveal rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots. Stopped-flow spectrophotometry tracks rapid ligand substitution steps. DFT calculations (e.g., B3LYP/6-31G*) model transition states and electron redistribution during chelation .

Q. How should researchers resolve conflicting spectroscopic data in structural elucidation?

Methodological Answer: Contradictions between NMR and X-ray crystallography data may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to detect equilibrium shifts. Complement with single-crystal XRD to confirm solid-state structure. Cross-validate using 2D NMR techniques (COSY, NOESY) .

Q. What are the applications of this compound in coordination chemistry?

Methodological Answer: As a tetradentate ligand, it forms stable complexes with transition metals (e.g., Cu, Ni, Co). Applications include:

- Catalysis: Olefin oxidation or C–C coupling reactions.

- Sensor Development: Fluorescence quenching upon metal binding.

- Magnetic Materials: Spin-crossover behavior in Fe(II) complexes .

Q. How can factorial design improve synthesis yield and selectivity?

Methodological Answer: A 2³ factorial design evaluates factors: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) might reveal that X₁ = 70°C, X₂ = 5 mol%, and X₃ = 8 hours maximize yield (>85%) while minimizing byproducts .

Q. What computational tools are available to predict its reactivity in novel reactions?

Methodological Answer: ICReDD’s reaction path search methods combine quantum chemistry (Gaussian 16) and machine learning. For example, transition state analysis with Nudged Elastic Band (NEB) methods predicts activation barriers for electrophilic substitution. Molecular dynamics (MD) simulations model solvation effects .

Q. How does pH modulate its reactivity in aqueous systems?

Methodological Answer: At pH < 3, protonation of the imine nitrogen reduces chelation capacity. At pH 5–7, deprotonation of phenolic –OH groups enhances metal-binding affinity. Use potentiometric titrations to determine pKa values (e.g., phenolic OH ≈ 9.5–10.5) and speciation diagrams .

Q. What analytical strategies identify degradation products under oxidative conditions?

Methodological Answer: LC-MS/MS with collision-induced dissociation (CID) fragments degradation products (e.g., hydrolyzed diaminobenzofuran or salicylaldehyde derivatives). Isotopic labeling (e.g., ¹⁸O) tracks oxygen incorporation during oxidation .

Q. How does chirality impact its biological or catalytic activity?

Methodological Answer: Enantioselective synthesis (e.g., using chiral auxiliaries) produces (R,R)- or (S,S)-configurations. Compare activity via:

- Enzymatic Assays: Inhibition of cytochrome P450 isoforms.

- Catalytic Asymmetry: Enantiomeric excess (ee) in asymmetric catalysis measured by chiral HPLC .

Q. What comparative studies exist between this compound and its structural analogs?

Methodological Answer: Compare thermal stability (TGA/DSC), redox potentials (cyclic voltammetry), and luminescence quantum yields with analogs like N,N'-Bis(salicylidene)-1,2-phenylenediamine. Structure-activity relationships (SAR) reveal the role of the benzofuran moiety in enhancing π-conjugation .

Q. What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer: Exothermic imine formation requires controlled heat dissipation (jacketed reactors). Purification challenges include column chromatography scalability; switch to recrystallization (ethanol/water mixtures). Monitor batch consistency via in-line FTIR for real-time reaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。